RET Kinase Inhibition Potency: Scaffold-Enabled Lead Compound vs. FDA-Approved RET Inhibitors
Compound 20 (RET-IN-11), built upon the 6-(2,5-dimethylphenoxy)-5-nitropyrimidin-4-amine scaffold, inhibits wild-type RET with an IC50 of 6.20 nM and the drug-resistant RET V804M gatekeeper mutant with an IC50 of 18.68 nM, as determined by in vitro kinase inhibition assay [1]. By comparison, the FDA-approved RET inhibitor selpercatinib (LOXO-292) shows IC50 values of 14.0 nM for WT RET and 24.1 nM for RET V804M in comparable biochemical assays . The 2.3-fold greater potency on WT RET and 1.3-fold greater potency on RET V804M for Compound 20 relative to selpercatinib establish this scaffold as the basis for a competitive RET inhibitor chemotype. Additionally, pralsetinib (BLU-667) achieves an IC50 of 0.4 nM on WT RET but is partially compromised against the V804M gatekeeper mutation , while the N-trisubstituted pyrimidine series retains meaningful potency against this clinically relevant resistance mutation [1].
| Evidence Dimension | RET wild-type and RET V804M kinase inhibition IC50 |
|---|---|
| Target Compound Data | Compound 20 (elaborated from CAS 497063-50-0 scaffold): IC50 6.20 nM (RET WT), 18.68 nM (RET V804M) [1] |
| Comparator Or Baseline | Selpercatinib: IC50 14.0 nM (RET WT), 24.1 nM (RET V804M) ; Pralsetinib: IC50 0.4 nM (RET WT), 0.4 nM (RET V804M) |
| Quantified Difference | Compound 20 is 2.3× more potent than selpercatinib on RET WT and 1.3× more potent on RET V804M; pralsetinib is more potent on WT RET but Compound 20 retains comparable V804M activity relative to its WT potency (3.0-fold shift vs. 1.0-fold shift for pralsetinib) |
| Conditions | In vitro biochemical kinase inhibition assay; HTRF format for Compound 20 [1]; selpercatinib data from published biochemical assay ; pralsetinib data from biochemical assay |
Why This Matters
For procurement decisions in RET-driven cancer research programs, this scaffold provides a differentiated starting point with balanced WT/mutant RET inhibition, unlike most FDA-approved RET inhibitors that show substantially reduced potency against the V804M gatekeeper resistance mutation.
- [1] Zhang L, Moccia M, Briggs DC, et al. Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose. J Med Chem. 2022;65(2):1536–1551. Compound 20 IC50: 6.20 nM (RET), 18.68 nM (RET V804M). View Source
